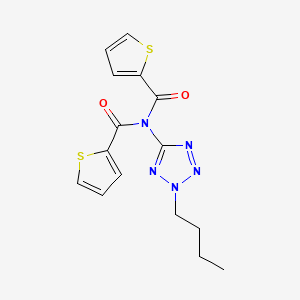![molecular formula C15H14N4OS2 B4234710 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its use in cancer treatment. TNP-470 was first discovered in 1994 and has since been the subject of numerous scientific studies due to its potential therapeutic benefits.
Wirkmechanismus
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide works by inhibiting the activity of a protein called methionine aminopeptidase 2 (MetAP2), which is involved in the process of angiogenesis. Angiogenesis is the formation of new blood vessels, which is a critical process for the growth and spread of tumors. By inhibiting the activity of MetAP2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide prevents the formation of new blood vessels and thereby starves the tumor of the nutrients and oxygen it needs to grow.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to inhibit the growth of tumor cells, induce apoptosis (programmed cell death) in tumor cells, and suppress the immune system's response to the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of MetAP2, which makes it a valuable tool for studying the role of this protein in angiogenesis and cancer. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide is also relatively stable and can be easily synthesized in large quantities. However, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has poor solubility in water, which can make it difficult to administer to experimental animals.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. One area of interest is the development of new anti-angiogenic agents that are based on the structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide treatment. Additionally, there is ongoing research on the use of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve the overall effectiveness of cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by preventing the formation of new blood vessels that supply the tumor with nutrients and oxygen. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the sensitivity of tumor cells to these treatments.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9(21-15-19-18-14(16)22-15)13(20)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYWJMDACXOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)


![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)
![N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4234663.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4234664.png)
![4-ethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234668.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4234692.png)



![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)